ONO-8130

Beschreibung

ONO-8130 is a selective prostaglandin E2 (PGE2) EP1 receptor antagonist with high oral bioavailability and a Ki value of 1.9 nM for EP1, demonstrating >1,000-fold selectivity over other EP receptors (EP2, EP3, EP4) . Its primary mechanism involves blocking PGE2-induced ERK phosphorylation in the L6 spinal cord, which is critical in pain signaling pathways . Preclinical studies highlight its efficacy in alleviating bladder pain in cyclophosphamide-induced cystitis models, where doses of 0.3–30 mg/kg significantly reduced pain-like behaviors and reflexive hypersensitivity .

Eigenschaften

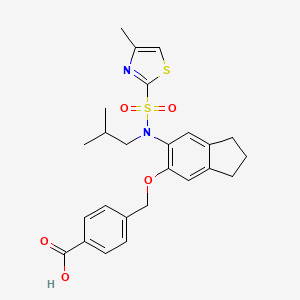

IUPAC Name |

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXMDBQCUCDLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459841-96-4 | |

| Record name | ONO 8130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Structural Insights and Retrosynthetic Analysis

ONO-8130’s structure comprises a tricyclic sulfonamide core linked to a benzoic acid moiety via an ether bridge (Figure 1). Retrosynthetic decomposition suggests three primary fragments:

- 4-Methyl-2-thiazolesulfonyl chloride : Serves as the sulfonamide precursor.

- Isobutyl-substituted indene intermediate : Forms the central tricyclic framework.

- 4-(Hydroxymethyl)benzoic acid : Provides the carboxylic acid functionality for EP1 receptor binding.

Key disconnections :

Synthetic Pathways and Optimization

Patent-Derived Synthesis (WO2013149996A1)

The patent Substituted Tricyclic Compounds with Activity Towards EP1 Receptors outlines a generalized route for analogs of this compound, adaptable to its specific structure:

Step 1: Synthesis of 6-[(Isobutyl)amino]-2,3-dihydro-1H-indene-5-ol

- Reaction : Friedel-Crafts alkylation of resorcinol with isobutyl bromide, followed by catalytic hydrogenation to yield the dihydroindene intermediate.

- Conditions : AlCl₃ (Lewis acid), 0–5°C, 12 h; Pd/C (10%) in ethanol, H₂ (50 psi), 24 h.

Step 2: Sulfonylation with 4-Methyl-2-thiazolesulfonyl Chloride

- Reaction : The indene amine reacts with sulfonyl chloride in dichloromethane.

- Conditions : Triethylamine (base), 0°C to room temperature, 6 h.

- Yield : ~65% (estimated from analogous reactions in the patent).

Step 3: Etherification with 4-(Bromomethyl)benzoic Acid

- Reaction : Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Conditions : Tetrahydrofuran (THF), 0°C to reflux, 48 h.

- Workup : Acidic hydrolysis to deprotect the benzoic acid.

Step 4: Final Purification

- Chromatography : Silica gel column with ethyl acetate/hexane (3:7 → 1:1).

- Crystallization : Ethanol/water (9:1) at −20°C.

Table 1. Critical Reaction Parameters

| Step | Reagents | Temperature | Time | Key Intermediate |

|---|---|---|---|---|

| 1 | AlCl₃, isobutyl bromide | 0–5°C | 12 h | 5-Isobutylresorcinol |

| 2 | Triethylamine, sulfonyl chloride | RT | 6 h | Sulfonamido-indene |

| 3 | DEAD, PPh₃ | Reflux | 48 h | Benzylated intermediate |

Analytical Characterization

Spectroscopic Validation

Industrial-Scale Production Challenges

Optimization of Sulfonylation

Large-scale reactions face exothermic risks during sulfonylation. Patent data suggest controlled addition rates (<5 mL/min) and jacketed reactors to maintain temperatures below 10°C.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ONO-8130 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Thiolgruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzoesäureeinheit.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperoxybenzoesäure werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und substituierte Benzoesäurederivate .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Name : 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid

- Molecular Weight : 500.63 g/mol

- Purity : ≥98%

- Oral Bioavailability : High

Pain Management in Cystitis Models

Research has demonstrated that ONO-8130 effectively alleviates bladder pain in mouse models of cystitis induced by cyclophosphamide. In these studies, oral administration of this compound resulted in significant reductions in pain behaviors:

- Study Findings :

Inhibition of Smooth Muscle Contraction

In isolated guinea pig trachea experiments, this compound displayed a concentration-dependent reduction in the contractile response induced by prostaglandin E2:

- Key Observations :

Role in Inflammatory Processes

This compound's antagonistic effects extend to various inflammatory conditions where EP1 receptor activation is implicated:

- Inflammatory Pathways :

Comparative Analysis with Other Compounds

Here is a table comparing this compound with other notable EP1 antagonists:

| Compound | Selectivity | Analgesic Effect | Oral Bioavailability | Reference |

|---|---|---|---|---|

| This compound | High | Yes | Yes | |

| PF-04418948 | Moderate | No | No | |

| SC-19220 | Low | No | Yes |

Case Studies and Research Findings

Several studies have documented this compound's effectiveness in various experimental models:

- Cystitis Pain Relief : A study published in Pain highlighted how this compound alleviated bladder pain and hyperalgesia in mice subjected to cyclophosphamide treatment, demonstrating its potential for treating interstitial cystitis .

- Smooth Muscle Relaxation : Research conducted on guinea pig trachea indicated that this compound could effectively reduce contractile responses mediated by prostaglandins, suggesting its utility in respiratory conditions where bronchoconstriction is a concern .

- Inflammation Modulation : Further investigations into the inflammatory pathways revealed that this compound could modulate signaling cascades involved in pain perception and inflammation, reinforcing its potential therapeutic applications .

Wirkmechanismus

ONO-8130 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in the mediation of pain and inflammation. By blocking this receptor, this compound inhibits the phosphorylation of extracellular signal-regulated kinase in the spinal cord, thereby reducing pain signals and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Research Findings and Clinical Implications

- EP1 Selectivity: this compound’s lack of efficacy in EP3-mediated cough models (e.g., sulprostone-enhanced reflexes) confirms its specificity for EP1 .

- Dose Limitations: Solubility issues restrict testing of this compound at higher doses in certain models, suggesting formulation improvements may enhance utility .

- Therapeutic Breadth: While ONO-8711 targets cancer, this compound’s applications span urological pain, diabetes (islet survival), and inflammation, reflecting its versatility .

Biologische Aktivität

ONO-8130 is a selective antagonist of the prostanoid EP1 receptor, a member of the prostaglandin receptor family that plays a crucial role in various physiological processes, including pain modulation and vascular regulation. This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with bladder pain and vasoconstriction.

- Chemical Name : 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid

- Molecular Formula : CHNOS

- Molecular Weight : 500.63 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 459841-96-4

- Solubility : Soluble in DMSO (50.06 mg/mL) and ethanol (10.01 mg/mL)

Biological Activity

This compound exhibits notable biological activities primarily through its action as an EP1 receptor antagonist. Here are key findings from various studies:

Analgesic Effects

Research has demonstrated that this compound effectively alleviates bladder pain in mouse models of cystitis induced by cyclophosphamide. This analgesic effect is attributed to the blockade of EP1 receptors, which are involved in the transmission of pain signals.

- Study Reference : Miki et al. (2011) reported significant pain relief in mice treated with this compound compared to controls, indicating its potential utility in treating bladder-related pain conditions .

Vascular Regulation

In studies investigating vascular responses, this compound has been shown to modulate vasoconstriction induced by prostaglandin E2 (PGE2). Specifically, it reduces the magnitude of vasoconstriction when administered at concentrations as low as 10 nM.

- Study Findings : In a controlled experiment, this compound shifted the concentration-response curve for PGE2 to the right, indicating a decrease in contractile response. This suggests that this compound could be beneficial in managing vascular conditions where PGE2 plays a role .

Research Findings and Case Studies

The following table summarizes key studies and their findings related to this compound:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Miki et al. (2011) | Evaluate analgesic effects | Mouse model of cystitis | Significant pain relief observed with this compound administration |

| Experimental Study (2024) | Investigate vascular responses | In vitro arteriolar assays | This compound reduced vasoconstriction induced by PGE2 at 10 nM |

| PMC3631371 (2013) | Characterize EP receptor activity | Guinea pig trachea assays | This compound inhibited contractile responses to PGE2, demonstrating its antagonistic properties |

Q & A

Q. What is the primary pharmacological target of ONO-8130, and how is its selectivity validated?

this compound is a selective antagonist of the prostaglandin E2 receptor subtype EP1 (Ki = 1.9 nM) . Its selectivity is confirmed through comparative binding assays against other EP receptor subtypes (EP2, EP3, EP4) and functional studies in isolated tissues (e.g., guinea pig tracheal smooth muscle). For example, this compound inhibits EP1-mediated contractions in guinea pig trachea without affecting EP3/EP4 pathways . Researchers should use in vitro competitive binding assays and in vivo models (e.g., cyclophosphamide-induced cystitis) to validate receptor specificity .

Q. What experimental models are most appropriate for studying this compound's analgesic effects in bladder pain?

The cyclophosphamide-induced cystitis mouse model is widely used to evaluate this compound's efficacy. Key endpoints include bladder pain-like behaviors (e.g., reduced voluntary voiding intervals) and biochemical markers (e.g., ERK phosphorylation in L6 spinal cord neurons). Oral administration at 0.3–30 mg/kg dose-dependently alleviates pain . Researchers should pair behavioral assays with immunohistochemistry (IHC) or Western blotting to correlate ERK pathway modulation with pain relief .

Q. How can researchers confirm this compound's oral bioavailability and central nervous system (CNS) penetration?

Pharmacokinetic studies in rodents show oral bioavailability via plasma concentration-time curves. CNS penetration is inferred from this compound's ability to inhibit ERK phosphorylation in the spinal cord . To confirm, use microdialysis or tissue homogenization followed by LC-MS/MS quantification of this compound in spinal fluid .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound's efficacy across different pain models?

Contradictory findings (e.g., this compound's lack of effect in cough reflex models vs. efficacy in bladder pain ) require systematic validation:

- Model-specific factors : Test this compound in both peripheral (e.g., cystitis) and central (e.g., spinal ERK signaling) pain pathways.

- Dose optimization : Use higher doses (up to 30 mg/kg) in resistant models, as efficacy is dose-dependent .

- Receptor profiling : Confirm EP1 expression in target tissues via qPCR or IHC to rule out receptor absence .

Q. What methodologies are recommended for investigating this compound's downstream signaling mechanisms?

Key approaches include:

- ERK phosphorylation analysis : Use Western blotting or phospho-ERK-specific IHC in spinal cord tissues after this compound treatment .

- Apoptosis assays : In pancreatic islet studies, combine ELISA for histone-associated DNA fragments (cell death) with immunofluorescence for cleaved PARP .

- Pathway inhibition : Co-administer EP1 antagonists (e.g., this compound) and agonists (e.g., PGE2) to dissect signaling crosstalk .

Q. How does this compound influence pancreatic β-cell survival, and what experimental controls are critical?

this compound blocks the BL001-induced survival pathway in pancreatic islets by antagonizing EP1, increasing apoptosis under cytokine stress . Controls should include:

- EP4 receptor antagonism (e.g., L-161,982) to isolate EP1-specific effects.

- Basal PGE2 levels : Measure via ELISA to ensure endogenous PGE2 does not confound results.

- Dose titration : Use 1–10 µM this compound in ex vivo islet cultures to avoid off-target effects .

Q. What considerations are essential for interpreting this compound's dose-response relationships in preclinical studies?

- Nonlinear pharmacokinetics : Higher doses (e.g., 30 mg/kg) may saturate EP1 receptors, leading to plateaued efficacy .

- Sex differences : Test both male and female rodents, as hormonal variations may affect EP1 expression .

- Temporal effects : Monitor ERK phosphorylation at multiple timepoints (e.g., 15–60 minutes post-administration) to capture dynamic responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.